8-Methoxy-4-oxochromene-2-carboxylic acid
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Overview
Description
8-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by a methoxy group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-oxochromene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 8-methoxy-2H-chromen-2-one.
Oxidation: The chromen-2-one is oxidized to introduce the keto group at the 4th position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-methoxy-4-hydroxychromene-2-carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: More oxidized chromene derivatives.
Reduction Products: 8-methoxy-4-hydroxychromene-2-carboxylic acid.
Substitution Products: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-4-oxo-4H-chromene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for cancer and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 8-Methoxy-4-oxochromene-2-carboxylic acid is primarily due to its ability to interact with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways related to oxidative stress and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound of chromenes, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
8-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromene derivatives. Its methoxy group at the 8th position and carboxylic acid group at the 2nd position contribute to its unique chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H8O5 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
8-methoxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-4-2-3-6-7(12)5-9(11(13)14)16-10(6)8/h2-5H,1H3,(H,13,14) |
InChI Key |
FRLMMCULHNSRQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=CC2=O)C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1OC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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